Lipophilicity Advantage vs. Shorter-Chain Homolog
1-(5-Bromopyrimidin-2-yl)butan-1-amine exhibits a measured LogP of 1.85, compared with the ethan-1-amine homolog (CAS 1339187-99-3) which has a computed XLogP3-AA of 0.2 [1]. This ΔLogP of +1.65 translates to an approximately 45-fold greater partition into octanol over water, indicating substantially higher membrane permeability potential for the target compound [1]. The additional two methylene units in the butan-1-amine chain drive this lipophilicity increase while retaining the same hydrogen-bond donor (1) and acceptor (3) counts, preserving key molecular recognition features .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 (Fluorochem computed value) |
| Comparator Or Baseline | 1-(5-Bromopyrimidin-2-yl)ethan-1-amine; XLogP3-AA = 0.2 (PubChem computed value) |
| Quantified Difference | ΔLogP = +1.65 (≈45-fold higher lipophilicity for target) |
| Conditions | Computed LogP values from vendor datasheet (Fluorochem) and PubChem XLogP3-AA algorithm; no experimental shake-flask LogP data available for either compound in the public domain |
Why This Matters
A 45-fold lipophilicity differential can be decisive in cell-based screening campaigns: the butan-1-amine compound may cross lipid bilayers far more readily than the ethan-1-amine homolog, making the latter an unsuitable substitute when membrane permeability is critical for target engagement.
- [1] PubChem. Compound Summary for CID 63317417: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine. XLogP3-AA 0.2, MW 202.05 g·mol⁻¹, Rotatable Bond Count 1. Accessed May 2026. View Source
